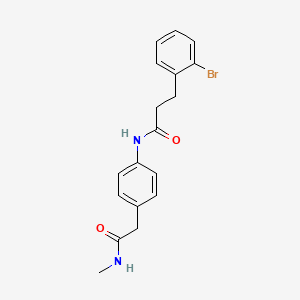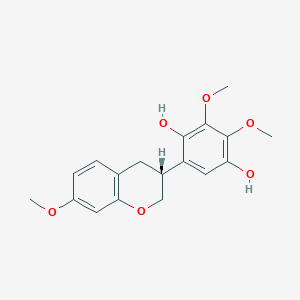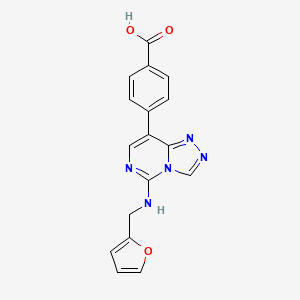
3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-bromophenyl)-N-(4-(2-(methylamino)-2-oxoethyl)phenyl)propanamide” is a complex organic molecule. It contains a bromophenyl group, a methylamino group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The bromophenyl group would likely contribute significant steric hindrance, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bromophenols, for example, have specific melting and boiling points, and their physical state can be either liquid or solid .Applications De Recherche Scientifique
Synthesis and Molecular Structure Analysis
A compound structurally related to the query, synthesized and analyzed using techniques like NMR, FT-IR spectroscopies, and X-ray diffraction, was shown to be an efficient fluorescent ATRP initiator in polymerizations of acrylates (Ihor Kulai & S. Mallet-Ladeira, 2016). This highlights its potential application in the field of polymer chemistry for creating novel polymeric materials.
Photocleavage Reactions
Research into the photochemistry and crystal structures of monothioimides, including compounds with structural similarities, reveals mechanisms such as nucleophilic attack by the carbonyl O atom on a double bond, suggesting applications in developing photoresponsive materials (T. Y. Fu, J. Scheffer, & J. Trotter, 1998).
Medicinal Chemistry and Pharmacology
While specifically excluding information on drug use, dosage, and side effects, it's notable that related compounds have been explored for their potential as intravenous anesthetics and in the synthesis of compounds with possible anesthetic properties (J. Stenlake, G. Patrick, & W. Sneader, 1989). This indicates a direction towards the development of novel anesthetic agents or therapeutic compounds.
Asymmetric Synthesis and Catalysis
Compounds with similar structures have been used as ligands for nickel-catalyzed asymmetric cross-coupling, leading to the synthesis of enantiomerically enriched products (Tamio Hayashi et al., 1981). This application is critical in the pharmaceutical industry for creating drugs with higher efficacy and lower side effects.
Antibacterial and Antifungal Applications
Compounds synthesized with structural similarities have shown promising antibacterial and antifungal activities, pointing towards their potential in developing new antimicrobial agents. For instance, arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment exhibited significant antibacterial and antifungal properties (V. Baranovskyi et al., 2018).
Propriétés
IUPAC Name |
3-(2-bromophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-20-18(23)12-13-6-9-15(10-7-13)21-17(22)11-8-14-4-2-3-5-16(14)19/h2-7,9-10H,8,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWIGDKTKBLMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2797325.png)

![(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2797329.png)


![4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2797335.png)
![2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2797336.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2797338.png)
![N-isopropyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2797339.png)
![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2797341.png)
![2-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2797344.png)